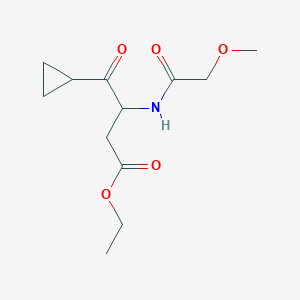
Ethyl4-cyclopropyl-3-(2-methoxyacetamido)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl4-cyclopropyl-3-(2-methoxyacetamido)-4-oxobutanoate is a complex organic compound that belongs to the class of carboxylic acid derivatives This compound is characterized by its unique structure, which includes a cyclopropyl group, a methoxyacetamido group, and an oxobutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl4-cyclopropyl-3-(2-methoxyacetamido)-4-oxobutanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.
Introduction of the Methoxyacetamido Group: This step involves the reaction of an amine with methoxyacetic acid or its derivatives to form the methoxyacetamido group.
Formation of the Oxobutanoate Moiety: The oxobutanoate group can be synthesized through esterification reactions involving butanoic acid derivatives and ethanol.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl4-cyclopropyl-3-(2-methoxyacetamido)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl4-cyclopropyl-3-(2-methoxyacetamido)-4-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of Ethyl4-cyclopropyl-3-(2-methoxyacetamido)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Receptor Binding: The compound may interact with cellular receptors, modulating signal transduction pathways.
DNA Interaction: It may bind to DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Ethyl4-cyclopropyl-3-(2-methoxyacetamido)-4-oxobutanoate can be compared with other similar compounds, such as:
Ethyl 4-cyclopropyl-3-(2-hydroxyacetamido)-4-oxobutanoate: This compound has a hydroxyl group instead of a methoxy group, which may affect its reactivity and biological activity.
Ethyl 4-cyclopropyl-3-(2-chloroacetamido)-4-oxobutanoate:
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H19NO5 |
|---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
ethyl 4-cyclopropyl-3-[(2-methoxyacetyl)amino]-4-oxobutanoate |
InChI |
InChI=1S/C12H19NO5/c1-3-18-11(15)6-9(12(16)8-4-5-8)13-10(14)7-17-2/h8-9H,3-7H2,1-2H3,(H,13,14) |
InChI Key |
KXDWQNXOHASSGU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C(=O)C1CC1)NC(=O)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















